molecular formula C18H13N3O7 B254199 (2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

(2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

Cat. No. B254199
M. Wt: 383.3 g/mol
InChI Key: DDDVJNZOMVHCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of 2-oxoethylamine and 4-nitro-1,3-dioxoisoindoline, and it has a molecular formula of C20H16N2O8. In

Mechanism of Action

The mechanism of action of (2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves its ability to induce apoptosis in cancer cells. The compound activates the intrinsic pathway of apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2. This leads to the activation of caspases, which are responsible for the cleavage of cellular proteins and DNA, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, (2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This suggests that the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. In addition, (2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of (2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anti-cancer drugs. In addition, the compound has been found to have other biochemical and physiological effects, which may make it useful for the treatment of other diseases. However, one limitation of (2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is its relatively low yield and purity, which may make it difficult to produce in large quantities for use in clinical trials.

Future Directions

There are several future directions for research on (2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the compound's structure to improve its potency and selectivity against cancer cells. In addition, further studies are needed to investigate the compound's potential applications in the treatment of other diseases such as Alzheimer's disease and arthritis. Finally, clinical trials are needed to determine the safety and efficacy of (2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate in humans, which will be critical for its development as a therapeutic agent.

Synthesis Methods

The synthesis of (2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves the reaction of 2-oxoethylamine and 4-nitro-1,3-dioxoisoindoline in the presence of acetic anhydride and a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by acidification and recrystallization. The yield of the product is typically around 50-60%, and the purity can be increased by further purification methods such as column chromatography or HPLC.

Scientific Research Applications

(2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inducing apoptosis, or programmed cell death, in cancer cells, which prevents their growth and proliferation. In addition, (2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and metastasis, such as matrix metalloproteinases and topoisomerases.

properties

Product Name

(2-Anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

Molecular Formula

C18H13N3O7

Molecular Weight

383.3 g/mol

IUPAC Name

(2-anilino-2-oxoethyl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C18H13N3O7/c22-14(19-11-5-2-1-3-6-11)10-28-15(23)9-20-17(24)12-7-4-8-13(21(26)27)16(12)18(20)25/h1-8H,9-10H2,(H,19,22)

InChI Key

DDDVJNZOMVHCMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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